molecular formula C16H19N5O2 B2937926 3-methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide CAS No. 1798511-51-9

3-methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2937926
CAS No.: 1798511-51-9
M. Wt: 313.361
InChI Key: FRTRODKSFKWFSL-UHFFFAOYSA-N
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Description

The compound 3-methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide features a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The carboxamide moiety at position 4 is connected via a three-carbon propyl linker to a pyrrolo[2,3-b]pyridine heterocycle.

Properties

IUPAC Name

3-methoxy-1-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-20-11-13(16(19-20)23-2)15(22)18-8-4-9-21-10-6-12-5-3-7-17-14(12)21/h3,5-7,10-11H,4,8-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTRODKSFKWFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the pyrrolo[2,3-b]pyridine moiety. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Pyrrolo[2,3-b]pyridine Moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the pyrrolo[2,3-b]pyridine group to the pyrazole ring.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the carboxamide group can yield an amine derivative.

Scientific Research Applications

3-methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, including as an anticancer agent and an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can bind to receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound 41 ()
  • Core Structure : Pyrrole-2-carboxamide.
  • Substituents :
    • 3-Methyl group on pyrrole.
    • Trifluoromethylpyridinyl moiety.
    • Imidazole-derived ethylamine side chain.
  • Key Differences :
    • The target compound’s pyrazole ring (vs. pyrrole in 41) offers distinct electronic properties.
    • The trifluoromethylpyridinyl group in 41 enhances metabolic stability compared to the target’s methoxy group, which may influence solubility .
Compounds 7b, 10a–10h ()
  • Core Structures : Variants include pyrazole-3-carboxylates, carboxylic acids, and carboxamides.
  • Substituents: Chloroquinoline (10a–10d), naphthyl (10g–10h), and fluorophenyl/methoxyphenyl groups (7b).
  • Ester/carboxylic acid groups in compounds (e.g., 7b) differ from the target’s carboxamide, impacting hydrogen-bonding capacity and bioavailability .
Structural Analogs ()
  • Examples include N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (900887-75-4).
  • Key Differences :
    • The isopropylphenyl substituent in analogs vs. the target’s pyrrolopyridine highlights tailored hydrophobicity for target specificity.
    • Linker length (propyl in the target vs. shorter/methyl groups in analogs) modulates conformational flexibility .

Implications of Structural Differences

  • Electronic Effects : The methoxy group in the target may reduce metabolic oxidation compared to electron-withdrawing groups (e.g., trifluoromethyl in 41) .
  • Binding Interactions: The pyrrolopyridine moiety’s planar structure (target) could enhance DNA intercalation or kinase binding vs. chloroquinoline’s rigidity (10a–10d) .

Biological Activity

3-Methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the pyrazole family, which has been extensively studied for various therapeutic applications including anti-cancer, anti-inflammatory, and analgesic properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of several cancer cell lines.

Case Studies

  • Cell Line Inhibition : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) with IC50 values indicating effective inhibition at micromolar concentrations .
  • Mechanism of Action : The compound appears to inhibit specific kinases associated with cancer progression. For instance, it has been reported to target Aurora-A kinase, which plays a critical role in cell division and is often overexpressed in tumors .

Anti-inflammatory Activity

The pyrazole moiety is known for its anti-inflammatory properties. Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, pyrazole derivatives are also being explored for:

  • Antioxidant Activity : Protecting cells from oxidative stress.
  • Antiviral Properties : Showing potential against various viral infections.
  • Analgesic Effects : Providing pain relief in preclinical models .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is highly dependent on their chemical structure. Modifications to the pyrazole ring and substituents can significantly alter their potency and selectivity towards specific biological targets. For example, the introduction of methoxy groups or variations in the pyridine moiety can enhance anticancer activity while reducing toxicity .

Table of Biological Activities

Compound NameTarget Cell LineIC50 (µM)Mechanism
This compoundMCF70.01Aurora-A kinase inhibition
3-Methoxy derivativeNCI-H4600.03Cytotoxicity via apoptosis induction
Other Pyrazole DerivativeSF-26831.5Antitumor activity through cell cycle arrest

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